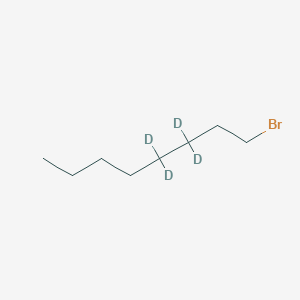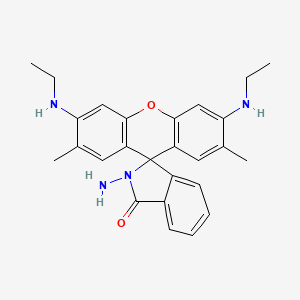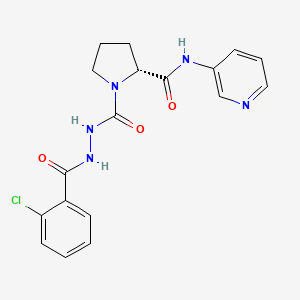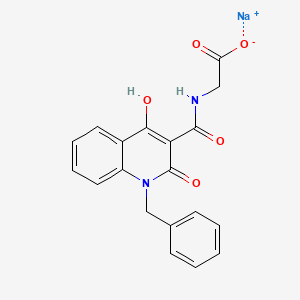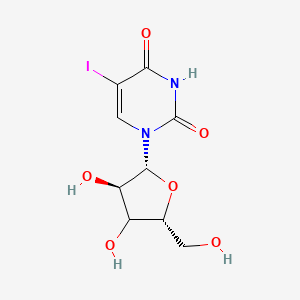
1-beta-D-Arabinofuranosyl-5-iodouracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Beta-D-Arabinofuranosyl-5-iodouracil is a purine nucleoside analog known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exerts its anticancer effects by inhibiting DNA synthesis and inducing apoptosis .
Méthodes De Préparation
The synthesis of 1-Beta-D-Arabinofuranosyl-5-iodouracil involves several steps. One common method includes the iodination of uracil followed by the glycosylation with arabinofuranose. The reaction conditions typically involve the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the uracil ring. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-Beta-D-Arabinofuranosyl-5-iodouracil undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the iodine atom is replaced by other halogens or functional groups using reagents like sodium azide or potassium fluoride.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-Beta-D-Arabinofuranosyl-5-iodouracil has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of other nucleoside analogs.
Biology: The compound is studied for its effects on DNA synthesis and repair mechanisms.
Medicine: It has shown potential in the treatment of certain cancers, particularly lymphoid malignancies, by inhibiting DNA synthesis and inducing apoptosis.
Industry: The compound is used in the development of anticancer drugs and other therapeutic agents
Mécanisme D'action
The mechanism of action of 1-Beta-D-Arabinofuranosyl-5-iodouracil involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis. The compound targets DNA polymerase, leading to the termination of DNA chain elongation. This results in the inhibition of cell proliferation and induction of programmed cell death .
Comparaison Avec Des Composés Similaires
1-Beta-D-Arabinofuranosyl-5-iodouracil can be compared with other nucleoside analogs such as:
1-Beta-D-Arabinofuranosyl-5-iodocytosine: Similar in structure but differs in the base component, showing unique antiviral activities.
5-Iodo-2’-deoxyuridine: Another nucleoside analog with potent antiviral properties, particularly against herpes viruses.
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodouracil: Known for its effectiveness against hepatitis B virus and herpesvirus infections.
These compounds share similar mechanisms of action but differ in their specific applications and efficacy against various diseases.
Propriétés
Formule moléculaire |
C9H11IN2O6 |
|---|---|
Poids moléculaire |
370.10 g/mol |
Nom IUPAC |
1-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11IN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5?,6-,8-/m1/s1 |
Clé InChI |
RKSLVDIXBGWPIS-CQWREQHLSA-N |
SMILES isomérique |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H](C([C@H](O2)CO)O)O)I |
SMILES canonique |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[(1,1-Dimethylethoxy)carbonyl][[[(1,1-dimethylethoxy)carbonyl]amino]iminomethyl]amino]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine](/img/structure/B15140068.png)
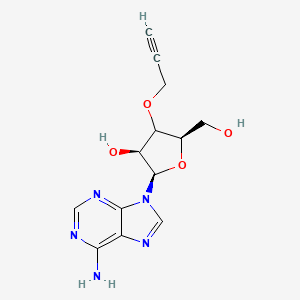
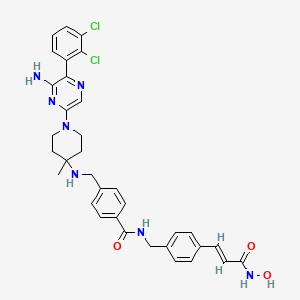
![7-[(1S,6R,8R,9S,15R,17R)-8-(6-aminopurin-9-yl)-9-fluoro-3,18-dihydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-5-fluoro-3H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15140079.png)

![(6-bromoimidazo[1,2-a]pyridin-2-yl)methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate](/img/structure/B15140097.png)
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidin-2-one](/img/structure/B15140113.png)
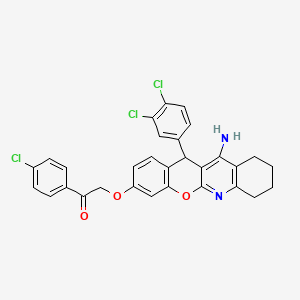
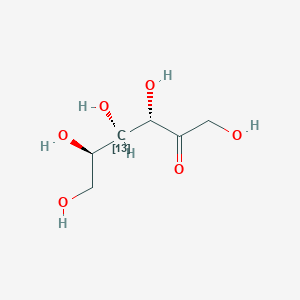
![N,N-dimethyl-4-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]benzenesulfonamide](/img/structure/B15140125.png)
